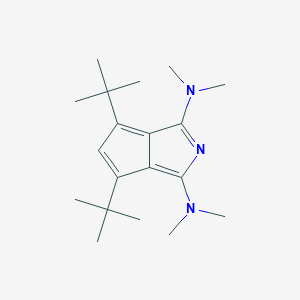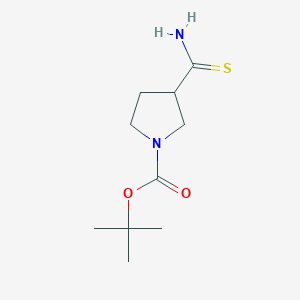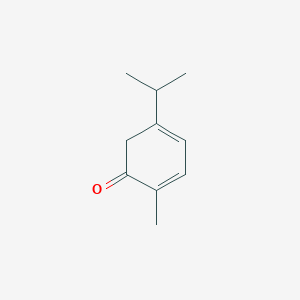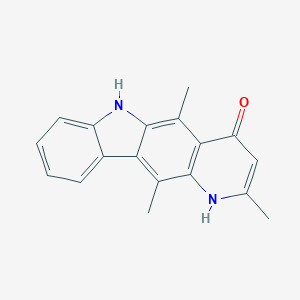
1,4-Dihydro-4-oxo-2,5,11-trimethyl-6H-pyrido(3,2-b)carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dihydro-4-oxo-2,5,11-trimethyl-6H-pyrido(3,2-b)carbazole, also known as harmine, is a naturally occurring beta-carboline alkaloid found in a variety of plants, including Banisteriopsis caapi, Peganum harmala, and Passiflora incarnata. Harmine has been used for centuries in traditional medicine and as a hallucinogenic agent in shamanic rituals. However, in recent years, harmine has gained attention for its potential as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mechanism Of Action
Harmine exerts its pharmacological effects through various mechanisms of action, including the inhibition of enzymes involved in cancer cell proliferation and the modulation of neurotransmitter systems in the brain. Harmine has been found to inhibit the activity of various kinases, including cyclin-dependent kinases, which are involved in cell cycle regulation. Harmine has also been found to modulate the activity of various neurotransmitter systems, including the serotonin, dopamine, and GABA systems.
Biochemical And Physiological Effects
Harmine has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the modulation of neurotransmitter systems, and the inhibition of oxidative stress. Harmine has also been found to exhibit anti-inflammatory effects, which may contribute to its neuroprotective effects.
Advantages And Limitations For Lab Experiments
Harmine has several advantages for laboratory experiments, including its relatively low cost, its availability from natural sources, and its wide range of pharmacological activities. However, 1,4-Dihydro-4-oxo-2,5,11-trimethyl-6H-pyrido(3,2-b)carbazole also has several limitations, including its low solubility in water, its potential toxicity at high doses, and its limited bioavailability.
Future Directions
There are several potential future directions for 1,4-Dihydro-4-oxo-2,5,11-trimethyl-6H-pyrido(3,2-b)carbazole research, including the development of novel 1,4-Dihydro-4-oxo-2,5,11-trimethyl-6H-pyrido(3,2-b)carbazole derivatives with improved pharmacological properties, the investigation of 1,4-Dihydro-4-oxo-2,5,11-trimethyl-6H-pyrido(3,2-b)carbazole's potential as a therapeutic agent in the treatment of various diseases, and the elucidation of 1,4-Dihydro-4-oxo-2,5,11-trimethyl-6H-pyrido(3,2-b)carbazole's mechanisms of action at the molecular level. Additionally, the investigation of 1,4-Dihydro-4-oxo-2,5,11-trimethyl-6H-pyrido(3,2-b)carbazole's potential as a hallucinogenic agent in the treatment of various mental health disorders, such as depression and anxiety, may also be an area of future research.
Synthesis Methods
Harmine can be synthesized through various methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Skraup reaction. The Pictet-Spengler reaction involves the condensation of tryptamine with an aldehyde or ketone in the presence of a Lewis acid catalyst, while the Bischler-Napieralski reaction involves the cyclization of a beta-phenylethylamine with an aldehyde or ketone in the presence of a Lewis acid catalyst. The Skraup reaction involves the condensation of a phenol with an aldehyde or ketone in the presence of a strong acid catalyst.
Scientific Research Applications
Harmine has been found to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, anti-oxidant, and neuroprotective effects. In cancer research, 1,4-Dihydro-4-oxo-2,5,11-trimethyl-6H-pyrido(3,2-b)carbazole has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. Harmine has also been found to induce apoptosis, or programmed cell death, in cancer cells. In Alzheimer's disease research, 1,4-Dihydro-4-oxo-2,5,11-trimethyl-6H-pyrido(3,2-b)carbazole has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease research, 1,4-Dihydro-4-oxo-2,5,11-trimethyl-6H-pyrido(3,2-b)carbazole has been found to increase the production of dopamine, a neurotransmitter that is depleted in Parkinson's disease.
properties
CAS RN |
111249-53-7 |
|---|---|
Product Name |
1,4-Dihydro-4-oxo-2,5,11-trimethyl-6H-pyrido(3,2-b)carbazole |
Molecular Formula |
C18H16N2O |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
2,5,11-trimethyl-1,6-dihydropyrido[3,2-b]carbazol-4-one |
InChI |
InChI=1S/C18H16N2O/c1-9-8-14(21)16-11(3)17-15(10(2)18(16)19-9)12-6-4-5-7-13(12)20-17/h4-8,20H,1-3H3,(H,19,21) |
InChI Key |
VVJBLODMXAQPND-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(N1)C(=C3C4=CC=CC=C4NC3=C2C)C |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C(=C3C4=CC=CC=C4NC3=C2C)C |
Other CAS RN |
111249-53-7 |
synonyms |
1,4-dihydro-4-oxo-2,5,11-trimethyl-6H-pyrido(3,2-b)carbazole 1,4-DOTPC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



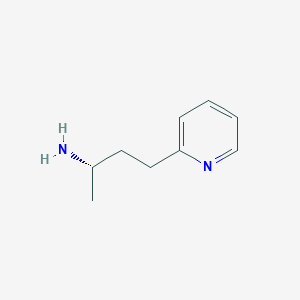
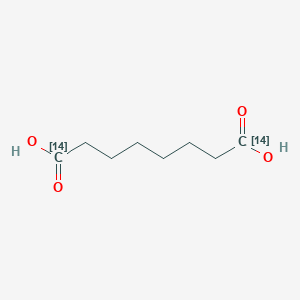
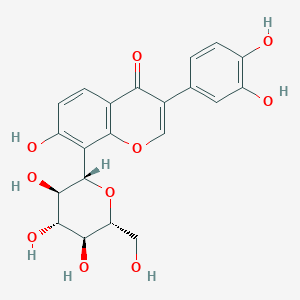
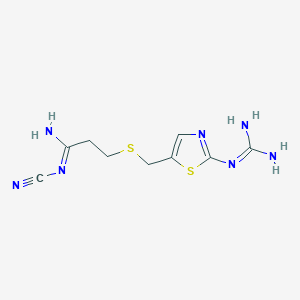
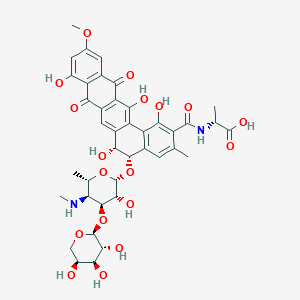
![4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide](/img/structure/B39941.png)
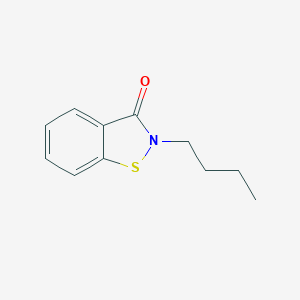
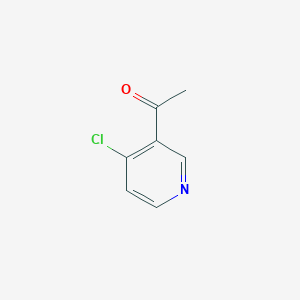
![Thiazolo[3,2-a]benzimidazole, 8-fluoro-2,3-dihydro-(9CI)](/img/structure/B39947.png)
